molecular formula C9H11ClFNO5S B12514509 2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride

Cat. No.: B12514509
M. Wt: 299.70 g/mol
InChI Key: VPXYRGJMKOHDJT-UHFFFAOYSA-N
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Description

(S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a fluorosulfonyl group, which is known for its reactivity and utility in various chemical transformations. The presence of the amino and phenyl groups further enhances its versatility in synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride typically involves the introduction of the fluorosulfonyl group onto a phenylalanine derivative. One common method includes the reaction of 4-hydroxyphenylalanine with fluorosulfonyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and minimizing the risk of handling hazardous reagents like fluorosulfonyl chloride .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the fluorosulfonyl and amino groups in (S)-2-Amino-3-(4-((fluorosulfonyl)oxy)phenyl)propanoic acid hydrochloride makes it unique. This combination allows for a wide range of chemical reactions and applications, particularly in the development of enzyme inhibitors and other bioactive molecules .

Properties

Molecular Formula

C9H11ClFNO5S

Molecular Weight

299.70 g/mol

IUPAC Name

2-amino-3-(4-fluorosulfonyloxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO5S.ClH/c10-17(14,15)16-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H

InChI Key

VPXYRGJMKOHDJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)F.Cl

Origin of Product

United States

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